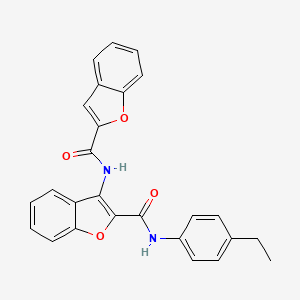
3-(1-benzofuran-2-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-benzofuran-2-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H20N2O4 and its molecular weight is 424.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1-benzofuran-2-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. Its complex structure features multiple functional groups, including an amide and a furan moiety, which are known to interact with various biological targets. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₅N₂O₃ |
| Molecular Weight | 469.55 g/mol |
| CAS Number | 888459-11-8 |
Its structural complexity allows for diverse interactions with biological systems, making it a significant subject in medicinal chemistry.
Antitumor Activity
Research indicates that benzofuran derivatives exhibit notable antitumor properties. For instance, studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar benzofuran derivatives increased apoptosis in human cancer cell lines by modulating apoptotic pathways .
Neuroprotective Effects
Benzofuran derivatives have also been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds like this compound have shown potential in modulating amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. In vitro studies indicated that these compounds could either promote or inhibit Aβ fibrillogenesis depending on their structural modifications .
Anti-inflammatory Properties
The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. By binding to the active site of COX-2 through hydrogen bonding interactions, it may prevent the conversion of arachidonic acid into pro-inflammatory mediators like prostaglandins. This mechanism suggests therapeutic implications for treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins within biological systems.
- Aβ Modulation : Molecular docking studies suggest that the orientation of its bicyclic aromatic rings plays a crucial role in modulating Aβ aggregation kinetics. The presence of substituents on the phenyl ring can either inhibit or promote fibrillogenesis .
- Enzyme Inhibition : The compound's interaction with COX-2 is facilitated by its amide functional group, which enhances binding affinity and specificity towards the enzyme.
Study on Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated various benzofuran derivatives for their antitumor efficacy against several cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Neuroprotection Against Aβ Toxicity
In another study focused on neuroprotection, researchers found that benzofuran derivatives could rescue neuronal cells from Aβ-induced cytotoxicity. Compounds were tested in mouse hippocampal HT22 cells, showing significant protection against Aβ42 toxicity at concentrations as low as 5 µM .
Eigenschaften
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-2-16-11-13-18(14-12-16)27-26(30)24-23(19-8-4-6-10-21(19)32-24)28-25(29)22-15-17-7-3-5-9-20(17)31-22/h3-15H,2H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXQUXUMMSUWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














